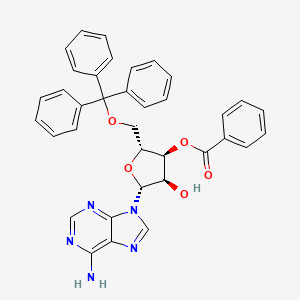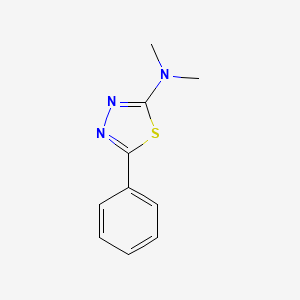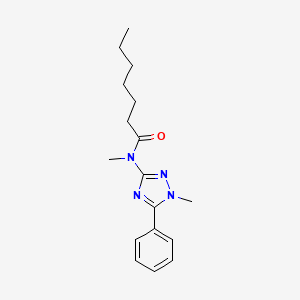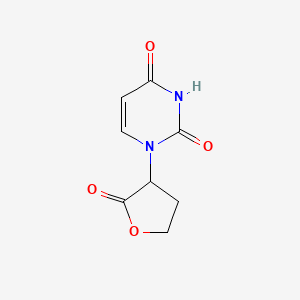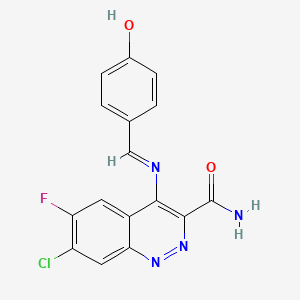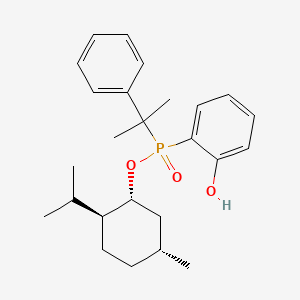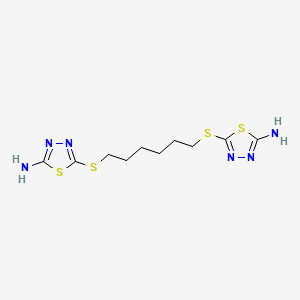
3-Quinolinecarbonyl chloride, 4,6-dichloro-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Quinolinecarbonyl chloride, 4,6-dichloro-2-phenyl-: is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Quinolinecarbonyl chloride, 4,6-dichloro-2-phenyl- typically involves the chlorination of quinoline derivatives. One common method includes the reaction of 3-quinolinecarbonyl chloride with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using advanced reactors to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms, which are good leaving groups.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the quinoline ring.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted quinoline derivatives can be formed.
Oxidation Products: Oxidized quinoline derivatives.
Reduction Products: Reduced forms of the quinoline ring.
Coupling Products: Biaryl compounds formed through coupling reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex quinoline derivatives. It serves as a building block for the development of new materials and catalysts.
Biology: In biological research, quinoline derivatives are studied for their potential as antimicrobial, antiviral, and anticancer agents. The presence of chlorine atoms and a phenyl group can enhance the biological activity of the compound.
Medicine: The compound is explored for its potential therapeutic applications. Quinoline derivatives have been investigated for their role in treating diseases such as malaria, cancer, and bacterial infections.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and agrochemicals. Its reactivity makes it a valuable intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 3-Quinolinecarbonyl chloride, 4,6-dichloro-2-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and phenyl group can influence the binding affinity and specificity of the compound. In biological systems, it may inhibit enzyme activity or interfere with cellular signaling pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
- 4,6-Dichloroquinoline-3-carboxylic acid
- 2-Chloroquinoline-3-carbaldehyde
- 4,6-Dichloroquinoline-3-carbonitrile
Comparison: Compared to similar compounds, 3-Quinolinecarbonyl chloride, 4,6-dichloro-2-phenyl- is unique due to the presence of both chlorine atoms and a phenyl group, which can significantly alter its chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
93663-83-3 |
|---|---|
Molekularformel |
C16H8Cl3NO |
Molekulargewicht |
336.6 g/mol |
IUPAC-Name |
4,6-dichloro-2-phenylquinoline-3-carbonyl chloride |
InChI |
InChI=1S/C16H8Cl3NO/c17-10-6-7-12-11(8-10)14(18)13(16(19)21)15(20-12)9-4-2-1-3-5-9/h1-8H |
InChI-Schlüssel |
FWEHKZYIYOAIOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2C(=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7-Dimethyl-3-phenylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B12907172.png)
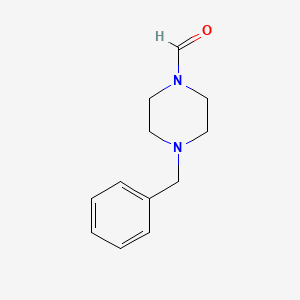
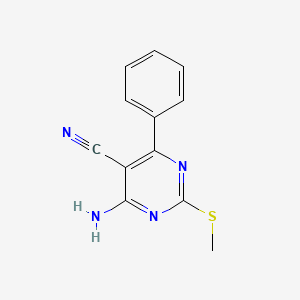
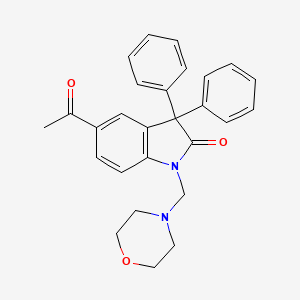

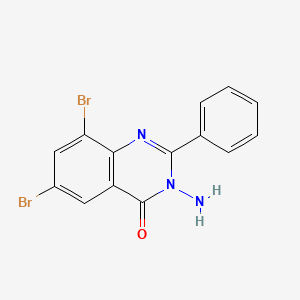
![7-[(2,1,3-Benzoxadiazol-4-yl)amino]heptanoic acid](/img/structure/B12907212.png)
